Sodium Fluorescein

Description

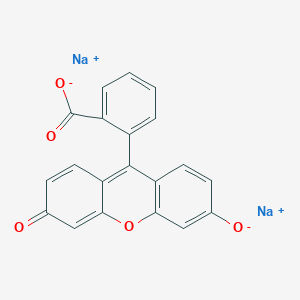

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNXYGOVLYJHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2321-07-5 (Parent) | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat., Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.601 (NTP, 1992) - Denser than water; will sink | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

518-47-8 | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORESCEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X55PE38X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

599 to 743 °F (decomposes) (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Application of Sodium Fluorescein for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sodium fluorescein (B123965), a widely used fluorescent tracer in various scientific disciplines. The document covers the historical discovery, detailed synthesis and purification protocols, key photophysical properties, and practical experimental methodologies for its application in research settings.

Discovery and Historical Context

Fluorescein was first synthesized in 1871 by the German chemist Adolf von Baeyer, a discovery that was a pivotal moment in the intersection of chemistry and medicine.[1] This achievement was part of a broader exploration of coal tar derivatives for novel colorants, following William Henry Perkin's discovery of mauveine in 1856.[1] Baeyer's synthesis involved the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541).[1][2] He named the resulting compound "resorcinphthalein," which was later termed fluorescein in 1878, a reference to the intense green fluorescence it exhibits in alkaline solutions.[3] The introduction of its sodium salt, sodium fluorescein (also known as uranine), significantly improved its water solubility, paving the way for its extensive medical and research applications.[1][4] For his work on dyes and organic compounds, Adolf von Baeyer was awarded the Nobel Prize in Chemistry in 1905.[5]

Synthesis and Purification of this compound

The classical synthesis of fluorescein, as first described by von Baeyer, remains the foundation of modern production methods. This involves a Friedel-Crafts acylation reaction between phthalic anhydride and resorcinol.[6][7]

Synthesis of Fluorescein

Reaction: Phthalic anhydride reacts with two equivalents of resorcinol in the presence of a dehydrating acid catalyst to yield fluorescein.

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, combine 1.0 molar equivalent of phthalic anhydride and 2.0 molar equivalents of resorcinol.

-

Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride or concentrated sulfuric acid.[2][7][8] Methanesulfonic acid can also be used as both a solvent and a catalyst, often resulting in higher yields under milder conditions.[9]

-

Heating: Heat the mixture to 180-200°C for several hours with constant stirring.[2][8] It is crucial to maintain the temperature within this range to prevent decomposition of the product.[2]

-

Reaction Quenching and Crude Product Isolation: After the reaction is complete, allow the mixture to cool. The solidified product is then crushed and boiled in water to remove unreacted starting materials and the catalyst.[10] The crude fluorescein is collected by filtration.

Conversion to this compound

Fluorescein is only slightly soluble in water.[4] To increase its solubility for biological applications, it is converted to its disodium (B8443419) salt.

Experimental Protocol:

-

Dissolution: Dissolve the crude fluorescein in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate.[2][10]

-

Precipitation/Evaporation: The sodium salt can be precipitated from the solution or the solution can be evaporated to dryness to yield solid this compound.[10]

Purification Methods

For research applications, particularly in biological systems, high-purity this compound is essential. Several methods can be employed for purification:

-

Recrystallization: The crude fluorescein or its sodium salt can be recrystallized from a suitable solvent, such as methanol (B129727) or ethanol, to remove impurities.[7][10]

-

Acetylation and Deacetylation: A common method for obtaining high-purity fluorescein involves its conversion to fluorescein diacetate. The crude fluorescein is treated with acetic anhydride and a catalyst (e.g., pyridine).[11] The resulting fluorescein diacetate is more easily purified by recrystallization. The purified diacetate is then hydrolyzed back to fluorescein using a base, such as sodium methoxide.[11]

-

Column Chromatography: For laboratory-scale purification, cellulose (B213188) ion-exchange chromatography can be an effective method for separating fluorescein and its derivatives from impurities.[12]

Photophysical Properties of this compound

The utility of this compound as a fluorescent probe is dictated by its photophysical properties. These properties, particularly its absorption and emission spectra, are highly dependent on the pH of the solution.[1][13]

| Property | Value | Conditions |

| Molar Mass | 376.27 g/mol | - |

| Appearance | Dark orange/red powder | Solid state[4] |

| Solubility | Freely soluble in water and ethanol | -[14] |

| Excitation Maximum (λex) | ~494 nm | in water/alkaline solution[2][5] |

| Emission Maximum (λem) | ~512-521 nm | in water/alkaline solution[2][5] |

| Molar Absorptivity (ε) | ~76,900 M⁻¹cm⁻¹ | at ~490 nm in basic solution (pH > 8)[15] |

| Quantum Yield (ΦF) | ~0.925 - 0.95 | in 0.1 M NaOH[13][16] |

| pKa | 6.4 | -[5] |

pH Dependence: The fluorescence of fluorescein is highly pH-dependent.[1] In acidic solutions (pH < 6), the fluorescence intensity is significantly reduced as the molecule exists predominantly in its non-fluorescent lactone form.[13] Above a pH of 7, the highly fluorescent dianionic form predominates.[7] This property allows fluorescein to be used as a pH indicator.[1]

Experimental Protocols for Research Applications

This compound is a versatile tool in various research applications, including fluorescence microscopy, cell staining, and angiography.

General Workflow for Fluorescence Microscopy

Fluorescence microscopy is a cornerstone technique in cell biology, and this compound and its derivatives are frequently used as fluorescent labels.

Experimental Workflow:

-

Sample Preparation: This initial step is critical and depends on the sample type. Adherent cells are typically grown on coverslips, while tissue samples may be sectioned.[8]

-

Fixation: To preserve the cellular structure, samples are fixed using reagents like formaldehyde (B43269) or methanol.[8]

-

Permeabilization: If intracellular targets are to be stained, the cell membrane is permeabilized using a detergent like Triton X-100.

-

Blocking: To prevent non-specific binding of antibodies, the sample is incubated in a blocking solution, often containing serum.[9]

-

Immunostaining (if applicable): For indirect immunofluorescence, the sample is incubated with a primary antibody specific to the target of interest, followed by a secondary antibody conjugated to a fluorescein derivative (like FITC).

-

Staining with Fluorescein: For direct staining, the sample is incubated with a solution of this compound or a fluorescein-based probe.

-

Washing: Between each step, the sample is washed with a buffer (e.g., PBS) to remove unbound reagents.[9]

-

Mounting: The stained sample is mounted on a microscope slide with a mounting medium, which may contain an anti-fade agent.

-

Image Acquisition: The sample is visualized using a fluorescence microscope equipped with appropriate filters for fluorescein's excitation and emission wavelengths.

-

Image Analysis: The acquired images are then analyzed to quantify fluorescence intensity, localization, or other parameters.

Protocol for Staining Live Cells with Fluorescein Diacetate (FDA)

Fluorescein diacetate (FDA) is a non-fluorescent derivative of fluorescein that can readily cross cell membranes. Once inside a live cell, intracellular esterases cleave the acetate (B1210297) groups, releasing fluorescein, which is fluorescent and trapped within the cell. This method is often used to assess cell viability.[16]

Materials:

-

Fluorescein diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)[16]

-

Phosphate-buffered saline (PBS) or other appropriate cell culture medium

-

Live cells in suspension or adhered to a culture dish

Procedure:

-

Prepare a fresh working solution of FDA by diluting the stock solution in PBS or cell culture medium to a final concentration of approximately 2 µg/mL.[16]

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the FDA working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.[16]

-

Wash the cells twice with PBS to remove excess FDA.

-

Immediately visualize the cells using a fluorescence microscope with a filter set appropriate for fluorescein (excitation ~490 nm, emission ~520 nm). Live cells will exhibit green fluorescence, while dead cells will not be stained.[16]

Protocol for Fluorescein Angiography in a Research Setting

Fluorescein angiography is a technique used to visualize the vasculature of tissues, most commonly the retina.[3][17]

Materials:

-

Sterile this compound solution for injection (e.g., 10%)

-

Animal model

-

Fundus camera or other appropriate imaging system with excitation and barrier filters for fluorescein[18]

Procedure:

-

Anesthetize the animal model according to approved institutional protocols.

-

Position the animal for imaging with the fundus camera.

-

Inject a bolus of this compound solution intravenously.[3] The dosage will depend on the animal model and experimental design.

-

Immediately begin acquiring images as the dye circulates through the vasculature.[3] Early-phase images are typically captured at a rapid rate (e.g., 1-2 seconds apart).[18]

-

Continue acquiring images through the arterial, venous, and late phases of dye circulation to observe for any abnormalities, such as leakage or non-perfusion.[10][18]

-

Analyze the resulting angiograms to assess vascular integrity and blood flow dynamics.

Visualizations

Synthesis of Fluorescein

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow for Fluorescence Microscopy

Caption: General experimental workflow for fluorescence microscopy.

References

- 1. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]

- 2. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescein videoangiography data analysis protocol for mapping retinal vascular permeability in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. promega.com [promega.com]

- 8. gatescientific.com [gatescientific.com]

- 9. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Recommended protocol for performing oral fundus fluorescein angiography (FFA) in children - UCL Discovery [discovery.ucl.ac.uk]

- 16. ila.ilsl.br [ila.ilsl.br]

- 17. Fluorescein Angiography: Basic Principles and Interpretation | Radiology Key [radiologykey.com]

- 18. Fluorescein Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Principles of Sodium Fluorescein Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles governing the fluorescence of sodium fluorescein (B123965), a widely utilized fluorophore in scientific research and clinical diagnostics. We will delve into its photophysical properties, the environmental factors that modulate its fluorescent output, and standardized protocols for its experimental use.

The Photophysical Basis of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting an electron to a higher energy, excited singlet state.[1] This excited state is short-lived. The molecule quickly relaxes to the lowest vibrational level of the excited state and then returns to the ground state by emitting a photon.[1] Because some energy is lost through non-radiative vibrational relaxation, the emitted photon is of lower energy and consequently longer wavelength than the absorbed photon.[1] This phenomenon is known as the Stokes shift. The entire process is cyclical and, under ideal conditions, can be repeated many times before the molecule undergoes irreversible chemical alteration (photobleaching).[2]

The key events in the fluorescence process are illustrated in the Jablonski diagram below.

Core Photophysical Properties of Sodium Fluorescein

This compound is a xanthene dye known for its high fluorescence quantum yield.[3][4] Its optical properties are well-characterized, making it a reliable tracer and label in numerous applications. However, these properties are not static and are highly sensitive to the molecule's environment.

| Property | Value | Conditions / Notes | Citations |

| Absorption Maximum (λabs) | ~490 - 494 nm | Varies with pH. In 0.1 M NaOH, peak is ~490 nm. | [3][5][6][7] |

| 479 nm | In 0.9% NaCl solution. | [8] | |

| Emission Maximum (λem) | ~515 - 521 nm | Varies with pH, concentration, and solvent. | [3][6][9][10] |

| 538 nm | In 0.9% NaCl solution. | [8] | |

| Isosbestic Point | 460 nm | Wavelength at which absorbance is independent of pH. | [6] |

| Molar Extinction Coefficient (ε) | ~92,300 cm-1M-1 | At 482.5 nm. | [11] |

| Fluorescence Quantum Yield (Φf) | 0.925 ± 0.015 | In 0.1 N NaOH solution. | [12] |

| Fluorescence Lifetime (τf) | ~4.0 ns | In dilute aqueous alkaline solutions. | [13][14] |

Factors Influencing Fluorescence

The fluorescence intensity of this compound is profoundly affected by several environmental factors. Understanding these influences is critical for designing robust experiments and correctly interpreting results.

-

pH: This is one of the most critical factors. The fluorescence intensity of fluorescein increases significantly with rising pH, particularly across the range of 4.0 to 8.5.[5][8][9][10] In acidic solutions, the molecule adopts a non-fluorescent lactone form, while in alkaline conditions, the highly fluorescent dianionic form predominates.[15][16]

-

Concentration and Self-Quenching: At low concentrations, fluorescence intensity is directly proportional to the concentration.[9][10] However, as concentration increases above a critical point (~500 μM), the fluorescence efficiency decreases due to a process called self-quenching or concentration quenching.[13][17] This occurs when excited molecules interact with ground-state molecules, leading to non-radiative energy loss.[17]

-

Solvent Polarity and Viscosity: The surrounding solvent can alter both the quantum yield and fluorescence lifetime.[11][12] For instance, protonated solvents like alcohols can lead to shorter lifetimes and lower quantum yields compared to deuterated solvents.[12]

-

Temperature: Changes in solution temperature can alter fluorescence intensity.[9][10] Generally, increasing temperature enhances the probability of non-radiative decay pathways, thus decreasing fluorescence.

-

External Quenchers: Various substances, known as quenchers, can decrease fluorescence intensity through collisional (dynamic) quenching or by forming non-fluorescent complexes (static quenching).[18] Common quenchers include iodide ions and molecular oxygen.[9][19]

Key Experimental Protocols

Accurate and reproducible measurements are paramount in fluorescence-based assays. Below are methodologies for two fundamental experiments.

Measurement of Fluorescence Spectra

This protocol outlines the steps to determine the excitation and emission spectra of a this compound solution using a fluorescence spectrophotometer.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M KOH or pH 9 phosphate (B84403) buffer to ensure the dianionic form).

-

Create a dilute working solution (e.g., 1-10 µM) from the stock solution. The final absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and its light source (typically a Xenon arc lamp) and allow it to warm up for the manufacturer-recommended time.

-

Place a cuvette with the blank buffer solution in the sample holder.

-

Set the excitation and emission slit widths (e.g., 2-5 nm). Smaller slit widths provide higher resolution but lower signal.[19]

-

-

Data Acquisition (Emission Scan):

-

Data Acquisition (Excitation Scan):

-

Set a fixed emission wavelength at the peak of the emission spectrum determined in the previous step (e.g., 517 nm).

-

Scan a range of excitation wavelengths (e.g., 350 nm to 510 nm).

-

Record the spectrum and subtract the blank buffer spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum intensity for both the excitation and emission spectra.

-

References

- 1. ionoptix.com [ionoptix.com]

- 2. Fluorescence Fundamentals | Thermo Fisher Scientific - US [thermofisher.com]

- 3. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. macsenlab.com [macsenlab.com]

- 7. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescein [omlc.org]

- 12. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. mdpi.com [mdpi.com]

- 15. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 16. This compound | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stevesopenlab.org [stevesopenlab.org]

- 19. youtube.com [youtube.com]

exploratory studies using sodium fluorescein as a tracer

An In-depth Technical Guide to Exploratory Studies Using Sodium Fluorescein (B123965) as a Tracer

Introduction

Sodium fluorescein (NaFl), a xanthene dye, is a highly fluorescent, water-soluble compound widely employed as a tracer in a multitude of research and clinical applications.[1][2][3] Its utility stems from its intense yellow-green fluorescence under blue light, favorable pharmacokinetics, and a well-established safety profile.[2][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications, experimental protocols, and quantitative data associated with the use of this compound as a tracer. The document focuses on its application in assessing biological barrier permeability, imaging vascular and lymphatic systems, and tracking cellular processes.

Physicochemical and Pharmacokinetic Properties

This compound (C₂₀H₁₀Na₂O₅) is the sodium salt of fluorescein, with a molecular weight of 376.3 g/mol .[6] It exhibits an absorption maximum at approximately 494 nm and an emission maximum of around 512-521 nm in water.[1][3]

Upon intravenous administration, fluorescein is rapidly distributed. It binds to plasma proteins, primarily albumin.[1] The dye is metabolized by the liver into fluorescein glucuronide (FG), a less fluorescent metabolite, and is primarily excreted by the kidneys.[1][7][8] The plasma half-life of fluorescein is approximately 23.5 minutes, while its metabolite, fluorescein glucuronide, has a much longer half-life of 264 minutes.[2][7][8] This metabolic conversion is a critical consideration for quantitative studies, as the metabolite's fluorescence can interfere with measurements over longer time courses.[7][8]

Core Applications and Experimental Protocols

This compound's properties make it an ideal tracer for various exploratory studies.

Blood-Brain Barrier (BBB) Permeability Assessment

One of the most prominent applications of NaFl is in the evaluation of blood-brain barrier integrity.[9][10] Under normal physiological conditions, the tight junctions of the BBB prevent NaFl from entering the brain parenchyma.[11] An increase in BBB permeability, often associated with neurological diseases or induced by specific treatments, allows NaFl to extravasate into the brain tissue, where its fluorescence can be detected and quantified.[11][12][13]

Experimental Protocol: In Vivo BBB Permeability in a Rodent Model

This protocol outlines a common method for assessing BBB permeability using this compound in rats.[13][14]

-

Animal Preparation: Anesthetize the subject rat according to approved institutional protocols. For studies in awake, freely moving animals, an imaging cannula may be surgically implanted over the brain region of interest.[13]

-

Tracer Preparation: Prepare a sterile solution of this compound. A typical concentration is 0.1 mg/mL, made by dissolving 5 mg of NaFl in 50 mL of a 1% Bovine Serum Albumin (BSA) solution in Mammalian Ringer solution.[15] The solution should be passed through a 0.2 μm syringe filter to ensure sterility.[15]

-

Administration: Administer the this compound solution via intravenous (i.v.) injection, typically through the tail vein. A common dosage used in mice is 40 mg/kg.[12]

-

Imaging and Data Acquisition:

-

Method: Utilize in vivo fluorescence microscopy (e.g., confocal, two-photon, or integrated miniature microscopy) to visualize the brain microvasculature.[11][13][15]

-

Wavelengths: Set excitation and emission wavelengths appropriately for fluorescein (e.g., Excitation: 485 nm, Emission: 520 nm).[15]

-

Procedure: After NaFl injection, acquire a time-lapse series of images to monitor for extravasation of the dye from the blood vessels into the surrounding brain tissue. An increase in fluorescence intensity in the parenchyma over time indicates BBB leakage.[13]

-

-

Quantitative Analysis:

-

Measure the fluorescence intensity within the blood vessels (Iᵥ) and in the adjacent brain parenchyma (Iₚ) at various time points using image analysis software.

-

The permeability can be represented as a ratio of parenchymal to vascular fluorescence or by quantifying the total amount of extravasated tracer.

-

For terminal studies, animals can be perfused to remove intravascular tracer. The brain tissue is then homogenized, and the fluorescein concentration is measured using a fluorometer to determine the total uptake.[16]

-

Retinal and Choroidal Angiography

Fluorescein angiography is a cornerstone diagnostic tool in ophthalmology for visualizing the vasculature of the retina and choroid.[9][17] It is used to diagnose and monitor conditions such as diabetic retinopathy and macular degeneration.[9]

Experimental Protocol: Fundus Fluorescein Angiography (FFA)

-

Subject Preparation: Dilate the pupils of the subject using appropriate mydriatic eye drops.

-

Tracer Administration: Inject a standard dose of this compound solution (e.g., 5 mL of 20% NaFl) into the antecubital vein.[18]

-

Imaging:

-

Using a fundus camera equipped with excitation and barrier filters (blue excitation, green-yellow barrier), capture a rapid sequence of images of the retina.

-

Early-phase images (typically within the first minute) show the filling of choroidal and retinal arteries and veins.[18]

-

Late-phase images are taken to assess for leakage from the vessels, which appears as hyperfluorescence that increases in size and intensity over time.[19]

-

-

Quantitative Analysis:

-

Specialized software can be used to align sequential images and quantify changes in fluorescence.[20]

-

Leakage is identified as regions of increasing hyperfluorescence in late-phase images compared to the initial transit phase.[19] The area and intensity of this leakage can be measured to provide a quantitative assessment of vascular pathology.[19][21]

-

Lymphatic System Imaging

This compound is also used as a tracer for mapping lymphatic drainage pathways, a technique known as fluorescence lymphangiography.[22][23] This is particularly valuable in surgical settings, such as lymphaticovenular anastomosis for lymphedema.[24]

Experimental Protocol: Microscope-Integrated Lymphangiography

-

Tracer Administration: Inject a small amount of 10% this compound solution intradermally or subcutaneously in the area of interest (e.g., the limb affected by lymphedema).[25]

-

Visualization: The tracer is taken up by the lymphatic capillaries. Using a surgical microscope equipped with a fluorescence imaging module, the lymphatic vessels can be visualized as they drain the fluorescent dye.[22]

-

Patency Assessment: In lymphatic surgery, after an anastomosis (connection) is created between a lymphatic vessel and a vein, the patency of the connection can be confirmed by observing the flow of the yellow-stained lymphatic fluid into the vein.[25]

-

Quantitative Analysis: While often qualitative, quantitative analysis can be performed by measuring the amount of tracer that reaches sentinel lymph nodes over time. In animal models, lymph nodes can be excised, homogenized, and the fluorescein concentration measured with a fluorometer.[26]

Cellular Uptake Studies

At the cellular level, fluorescein uptake can be used to study the activity of certain transport mechanisms. For instance, studies have shown that osmotic cell swelling triggers the uptake of fluorescein through the volume-regulated anion channel (VRAC).[27][28]

Experimental Protocol: VRAC-Mediated Fluorescein Uptake

-

Cell Culture: Culture cells of interest (e.g., HeLa cells) on coverslips suitable for microscopy.

-

Induction of Swelling: To induce osmotic swelling, replace the isotonic medium (e.g., 100% DMEM) with a hypotonic medium (e.g., 50% diluted DMEM) containing this compound.[27]

-

Imaging: Use fluorescence microscopy to observe the cells. An increase in intracellular fluorescence in the hypotonic medium compared to control cells in isotonic medium indicates uptake.[27]

-

Quantitative Analysis:

-

Measure the average fluorescence intensity inside the cells using image analysis software.

-

To confirm the pathway, the experiment can be repeated in the presence of VRAC inhibitors or in cells where VRAC subunits have been genetically knocked out. A significant reduction in fluorescein uptake under these conditions confirms VRAC's role.[27]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Plasma Half-life (Fluorescein) | 23.5 minutes | Human | [2][7][8] |

| Plasma Half-life (Fluorescein Glucuronide) | 264 minutes | Human | [7][8] |

| Absorption Maximum (in water) | ~494 nm | N/A | [3] |

| Emission Maximum (in water) | ~512-521 nm | N/A | [1][3] |

Table 2: Example Dosages and Concentrations in Experimental Studies

| Application | Dosage / Concentration | Species / Model | Reference |

| BBB Permeability | 40 mg/kg, i.v. | Mouse | [12] |

| BBB Permeability | 0.1 mg/mL in 1% BSA solution | In vivo microscopy | [15] |

| Retinal Angiography | 5 mL of 20% solution, i.v. | Human | [18] |

| Lymphangiography | 10% solution, intradermal | Human | [25] |

| Cellular Uptake | 10 µg/mL in medium | In vitro RPE cells | [29] |

| Conjunctival Elimination | 500 µg subconjunctival injection | Rat | [26] |

Table 3: Quantitative Results from a Lymphatic Elimination Study

| Time Post-Injection | Total NaF in Sentinel Lymph Node | % of Total Injected Dose | Reference |

| 30 minutes | 254.7 ng | 0.051% | [26] |

| 90 minutes | 168.3 ng | 0.034% | [26] |

| 120 minutes | 118.1 ng | 0.024% | [26] |

Visualizing Workflows and Pathways

Diagrams created using the DOT language help to clarify complex processes and experimental designs.

Caption: General experimental workflow for an in vivo tracer study.

Caption: Principle of BBB permeability assessment with NaFl.

Caption: Pathway for VRAC-mediated cellular uptake of fluorescein.

Caption: Simplified pharmacokinetic pathway of this compound.

Safety and Considerations

This compound is generally considered safe for diagnostic purposes.[4] However, adverse effects, though rare, can occur, particularly with intravenous injection. These are typically mild and transient, including nausea and vomiting.[4] Severe adverse reactions such as anaphylaxis are extremely rare.[4] For topical and intradermal applications in skin research, it is considered widely safe.[4][30] Researchers must adhere to approved protocols and be prepared to manage any potential adverse events. Furthermore, for quantitative fluorescence studies, it is crucial to account for factors like pH sensitivity, concentration-dependent effects, and the presence of fluorescent metabolites, which can all influence the emission spectra and intensity.[6][7]

References

- 1. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 2. Fluorescein Sodium: Pharmacokinetics, Preparation, Side Effects And Application Studies_Chemicalbook [chemicalbook.com]

- 3. Fluorescein - Wikipedia [en.wikipedia.org]

- 4. Safety of this compound for in vivo study of skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. What is Fluorescein Sodium used for? [synapse.patsnap.com]

- 10. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, this compound, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase | Springer Nature Experiments [experiments.springernature.com]

- 11. Frontiers | Fluorescein sodium as a marker for focused ultrasound-induced blood-brain barrier disruption: a case report in a porcine model [frontiersin.org]

- 12. Enhancement of blood-brain barrier permeability to this compound by stimulation of mu opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Blood-Brain Barrier Permeability Using Miniaturized Fluorescence Microscopy in Freely Moving Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Altered blood-brain barrier permeability and its effect on the distribution of Evans blue and this compound in the rat brain applied by intracarotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. mdpi.com [mdpi.com]

- 19. Automated Quantitative Characterization of Retinal Vascular Leakage and Microaneurysms in Ultra-widefield Fluorescein Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Spatial and Temporal Analysis of Fluorescein Angiography Dynamics in the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Analysis of Segmented Fluorescein Angiography Images for the Follow-up of Choroidal Neovascular Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorescein sodium fluorescence microscope-integrated lymphangiography for lymphatic supermicrosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Color-Contrast Technique Using Fluorescein and Blue Marker to Maximize Visualization during Lymphaticovenous Anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iovs.arvojournals.org [iovs.arvojournals.org]

- 27. Uptake of Fluorescein upon Osmotic Cell Swelling is Dependent on the Volume- Regulated Anion Channel VRAC/LRRC8 [ppexmed.com]

- 28. ppexmed.com [ppexmed.com]

- 29. researchgate.net [researchgate.net]

- 30. Safety of this compound for in vivo study of skin. | Sigma-Aldrich [sigmaaldrich.com]

The Core Mechanism of Sodium Fluorescein in Cellular Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium fluorescein (B123965), a water-soluble salt of the organic dye fluorescein, is a widely utilized fluorescent tracer in a multitude of research and clinical applications.[1][2] Its intense green fluorescence upon excitation with blue light has made it an indispensable tool in ophthalmology for angiography and detecting corneal abrasions, as well as in cellular biology for viability assays, flow cytometry, and fluorescence microscopy.[1][3] This technical guide provides a comprehensive overview of the core mechanisms governing the action of sodium fluorescein in cell staining, detailing its physicochemical properties, cellular uptake pathways, the principles of its fluorescence, and practical experimental protocols.

Physicochemical and Photophysical Properties of this compound

This compound is a xanthene dye characterized by its hydrophilic nature.[1] The fluorescence of this compound is highly dependent on its chemical environment, particularly pH, with its fluorescence intensity increasing with higher pH.[4][5] The molecule exists in different ionic forms depending on the pH, which influences its absorption and emission characteristics.[6]

Below is a summary of the key photophysical properties of this compound, critical for its application in fluorescence-based cellular assays.

| Property | Value | Notes |

| Molecular Formula | C₂₀H₁₀Na₂O₅ | |

| Molecular Weight | 376.27 g/mol | [5] |

| Appearance | Orange-red to dark red powder | [2] |

| Solubility | Freely soluble in water | [5] |

| Maximum Excitation Wavelength (λex) | ~490-498 nm | In aqueous solution.[6][7] |

| Maximum Emission Wavelength (λem) | ~514-521 nm | In aqueous solution.[6][7] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,300 M⁻¹cm⁻¹ | pH-dependent.[6][8] |

| Quantum Yield (Φ) | ~0.79 - 0.95 | Varies with solvent and pH.[6][9] |

| Fluorescence Lifetime (τ) | ~3.7 - 4.1 ns | pH-dependent.[10][11] |

| pKa | ~6.4 | [6] |

The Fluorescence Mechanism

The fluorescence of this compound originates from its molecular structure, which contains a conjugated system of delocalized π-electrons. The fundamental principle of its fluorescence emission involves the following steps[7]:

-

Excitation: When a photon of light with a wavelength corresponding to the absorption maximum of fluorescein (around 490 nm) strikes the molecule, an electron in the highest occupied molecular orbital (HOMO) is promoted to a higher energy level, the lowest unoccupied molecular orbital (LUMO). This process transitions the molecule to an excited singlet state (S1).

-

Internal Conversion and Vibrational Relaxation: The excited molecule rapidly loses some of its energy through non-radiative processes, such as internal conversion and vibrational relaxation, relaxing to the lowest vibrational level of the S1 state.

-

Fluorescence Emission: From the lowest vibrational level of the S1 state, the electron returns to the ground state (S0), releasing the excess energy as a photon of light. This emitted photon has a longer wavelength (lower energy, around 521 nm) than the absorbed photon, a phenomenon known as the Stokes shift.

The efficiency of this process is described by the quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed.

Cellular Uptake and Localization

Historically, the mechanism of fluorescein staining in tissues like the cornea was thought to involve passive pooling in areas of cell loss or entry through compromised tight junctions. However, current evidence indicates a more complex process involving active intracellular uptake.

Key Cellular Uptake Pathways:

-

Dynamin-Dependent Endocytosis: Studies have shown that the cellular uptake of fluorescein can be an active process mediated by dynamin-dependent endocytosis.[12] Dynamin is a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis. Inhibition of dynamin has been shown to reduce the uptake of fluorescein, suggesting that the dye is internalized into cells within endocytic vesicles.[12] This pathway is a common mechanism for the internalization of various molecules and nanoparticles from the extracellular environment.

-

Volume-Regulated Anion Channel (VRAC)-Mediated Uptake: Under hypotonic conditions, which cause cell swelling, the cellular uptake of fluorescein is significantly enhanced. This uptake is mediated by the volume-regulated anion channel (VRAC), also known as the leucine-rich repeat-containing protein 8 (LRRC8) family of proteins.[13] VRACs are activated by cell swelling and are permeable to anions and small organic osmolytes. Pharmacological inhibition or genetic knockout of VRAC components strongly diminishes the hypotonicity-driven uptake of fluorescein.[13]

Once inside the cell, fluorescein is primarily localized within the cytoplasm.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for this compound cell staining.

Caption: Cellular uptake pathways of this compound.

Caption: General workflow for cell staining and microscopy.

Experimental Protocols

Protocol 1: General Staining of Adherent Cells for Fluorescence Microscopy

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Culture medium

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)

Methodology:

-

Prepare Staining Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL in PBS). From the stock, prepare a working solution of 1-10 µg/mL in pre-warmed culture medium or PBS. The optimal concentration should be determined empirically.

-

Cell Preparation: Grow cells to the desired confluency on the imaging substrate.

-

Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the fluorescein working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove excess, unbound dye and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

Materials:

-

Suspension cells

-

This compound powder

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Methodology:

-

Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 1-5 µg/mL in Flow Cytometry Staining Buffer.

-

Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.

-

Staining: Add 100 µL of the cell suspension to a flow cytometry tube. Add 100 µL of the fluorescein working solution. Incubate for 15-30 minutes on ice, protected from light.

-

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to the tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step once more.

-

Analysis: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer using the appropriate laser and emission filter for fluorescein detection (e.g., blue laser for excitation and a ~530/30 nm bandpass filter for emission).

Phototoxicity of this compound

A critical consideration when using any fluorescent dye in live-cell imaging is the potential for phototoxicity. Upon excitation by light, fluorescent molecules, including fluorescein, can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals.[14][15][16] These highly reactive molecules can cause cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death.[16] The phototoxic effects are dependent on the concentration of the dye, the intensity of the excitation light, and the duration of exposure.[14] Therefore, it is crucial to use the lowest possible dye concentration and light intensity that provide an adequate signal-to-noise ratio to minimize phototoxic effects during live-cell imaging experiments.

Conclusion

This compound remains a powerful and versatile tool in cell biology. Understanding its fundamental mechanism of action, from its photophysical properties to its cellular uptake pathways, is paramount for its effective and accurate application. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to design and execute robust experiments utilizing this compound for cellular staining, while also considering potential limitations such as phototoxicity. By following the detailed protocols and understanding the underlying principles, users can harness the full potential of this classic fluorescent probe.

References

- 1. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 2. Fluorescein Sodium CAS#: 518-47-8 [m.chemicalbook.com]

- 3. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]

- 7. macsenlab.com [macsenlab.com]

- 8. Fluorescein [omlc.org]

- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular fluorescein hyperfluorescence is dynamin-dependent and increased by Tetronic 1107 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ppexmed.com [ppexmed.com]

- 14. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Implications of the generation of reactive oxygen species by photoactivated calcein for mitochondrial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Fluorescein for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core chemical and physical properties, detailed experimental protocols, and visual workflows for the laboratory use of sodium fluorescein (B123965). A versatile and widely used fluorescent tracer, sodium fluorescein is an indispensable tool in various scientific disciplines. This guide is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols.

Core Chemical and Physical Properties

This compound, the disodium (B8443419) salt of fluorescein, is an organic compound that exhibits intense green fluorescence when exposed to blue light. Its utility in the laboratory is underpinned by its distinct chemical and physical characteristics.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₀Na₂O₅ | |

| Molecular Weight | 376.27 g/mol | [1] |

| Appearance | Orange-red to dark red powder | [2] |

| Odor | Odorless | [1] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Freely soluble; 500 g/L at 20°C | [3][4] |

| Ethanol | Soluble | [5][6] |

| Methanol | Freely soluble | [5] |

| Benzene, Chloroform, Ether | Insoluble | [3][4] |

| Diethyl Ether | Practically insoluble | [5] |

Spectral Properties

The fluorescence of this compound is highly dependent on pH and concentration.

| Parameter | Value (under specified conditions) | Source(s) |

| Excitation Maximum (λex) | ~490-498 nm (in water/PBS, pH > 7) | [2][7] |

| Emission Maximum (λem) | ~514-517 nm (in water/PBS, pH > 7) | [2][7] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [2] |

| 92,300 cm⁻¹M⁻¹ at 482.5 nm (in ethanol) | [8] | |

| Quantum Yield (Φ) | ~0.79 - 0.95 (in water) | [2][9] |

| 0.79 (in ethanol) | [8] | |

| pKa | ~6.4 | [2][10] |

pH-Dependent Fluorescence

The fluorescence intensity of this compound is highly sensitive to pH. In acidic solutions (below its pKa of ~6.4), the molecule exists predominantly in a non-fluorescent or weakly fluorescent form. As the pH increases, it transitions to its highly fluorescent dianionic form, making it a useful pH indicator within the physiological range.[2][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a retinal pH indicator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. General Extracellular Flow Cytometry Staining Protocol | Bio-Techne [bio-techne.com]

- 6. ulab360.com [ulab360.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. clyte.tech [clyte.tech]

A Technical Guide to the Scientific Application of Sodium Fluorescein: From Historical Discovery to Modern Research Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history and multifaceted applications of sodium fluorescein (B123965) in scientific research. From its synthesis in the 19th century to its indispensable role in modern cellular and medical imaging, fluorescein has illuminated biological pathways and clinical diagnostics. This document provides a comprehensive overview of its journey, detailed experimental protocols for its key applications, and quantitative data to inform experimental design.

A Luminous History: The Discovery and Early Applications of Fluorescein

The story of fluorescein begins in 1871 with the German chemist Adolf von Baeyer, who first synthesized this vibrant organic compound.[1][2][3][4] His method involved the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541), a reaction that produced a substance with a remarkable property: intense yellow-green fluorescence in alkaline solutions.[1][5][6] Initially named "resorcinphthalein," the term "fluorescein" was coined in 1878, referencing its fluorescent nature.[2] Von Baeyer's work on organic dyes, including fluorescein, earned him the Nobel Prize in Chemistry in 1905.[7][8]

The medical potential of this glowing molecule was soon recognized. In 1882, the pioneering physician and scientist Paul Ehrlich utilized the sodium salt of fluorescein, known as uranin, to study the secretion of aqueous humor in the eye, marking one of the first in vivo uses of fluorescence.[9][10] Ehrlich's innovative use of dyes to selectively stain and visualize different cell types laid the groundwork for the fields of hematology and chemotherapy.[11][12][13][14] His work demonstrated that chemical agents could be used to target specific cells and pathogens, a concept he famously termed the "magic bullet."[13]

Following these early investigations, the use of fluorescein in ophthalmology expanded. It became a crucial tool for detecting corneal abrasions and other epithelial defects, as the dye would pool in and highlight damaged areas under cobalt blue light.[1][5][15] This simple yet effective diagnostic technique remains a staple in ophthalmic practice today.[15]

A significant leap in the application of fluorescein came in 1961 with the development of fluorescein angiography by Harold Novotny and David Alvis.[1][16] This groundbreaking technique involved injecting sodium fluorescein intravenously and using a specialized fundus camera to capture sequential images of the retinal and choroidal circulation.[16][17][18][19][20] Fluorescein angiography revolutionized the diagnosis and management of numerous retinal vascular diseases, including diabetic retinopathy and macular degeneration.[1][12][15][19][21][22]

The utility of fluorescein in biological research was further amplified in the 1940s with the synthesis of fluorescein isothiocyanate (FITC).[1] This derivative allowed for the covalent attachment of fluorescein to proteins, particularly antibodies.[1][9] This innovation, pioneered by Albert Coons, gave birth to the field of immunofluorescence, a technique that enables the precise localization of specific antigens within cells and tissues.[10][23] FITC became one of the most widely used fluorophores in fluorescence microscopy and flow cytometry.[20]

Beyond the realm of biology and medicine, the intense fluorescence and low toxicity of fluorescein made it a valuable tracer in other scientific disciplines.[1] It has been employed in hydrology to trace groundwater flow and in engineering to detect leaks in water systems.[8][24][25]

Quantitative Data for Experimental Design

The selection of a fluorophore for a specific application depends on its photophysical properties. The following tables summarize key quantitative data for fluorescein and some of its derivatives.

Table 1: Photophysical Properties of Fluorescein

| Property | Value | Reference |

| Absorption Maximum (λabs) | 494 nm (in water) | [24] |

| Emission Maximum (λem) | 512 nm (in water) | [24] |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ (at pH 9) | Not explicitly found in search results |

| Fluorescence Quantum Yield (Φf) | 0.95 (in 0.1 M NaOH) | Not explicitly found in search results |

| pKa | 6.4 | [5] |

Table 2: Fluorescence Properties of Selected Fluorescein Derivatives in Ethanol and PBS Buffer [26][13]

| Derivative | Solvent | Fluorescence Lifetime (τf, ns) | Quantum Yield (Φf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Fluorescein | EtOH | 4.05 | 0.87 | 488 | 514 |

| PBS | 4.11 | 0.85 | 489 | 515 | |

| 5-Carboxyfluorescein | EtOH | 4.10 | 0.79 | 490 | 516 |

| PBS | 4.10 | 0.75 | 491 | 520 | |

| 6-Carboxyfluorescein | EtOH | 4.13 | 0.79 | 489 | 515 |

| PBS | 4.15 | 0.75 | 490 | 516 | |

| Fluorescein isothiocyanate (Isomer I) | EtOH | 4.00 | 0.79 | 493 | 521 |

| PBS | 4.08 | 0.76 | 494 | 522 |

Key Experimental Protocols

This section provides detailed methodologies for several common applications of this compound and its derivatives in scientific research.

Synthesis of Fluorescein (von Baeyer Method)

This protocol is based on the original synthesis described by Adolf von Baeyer in 1871.[6][27] Modern modifications often use catalysts to improve yield and reaction conditions.[6]

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Zinc chloride (catalyst)

-

Heating apparatus (e.g., oil bath)

-

Reaction vessel

-

1N Sodium hydroxide (B78521) (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

-

Methanol for recrystallization

Procedure:

-

Combine phthalic anhydride and resorcinol in a 1:2 molar ratio in a reaction vessel.

-

Add a catalytic amount of zinc chloride.

-

Heat the mixture with constant stirring. The original method involved strong heating. Modern protocols suggest temperatures around 160°C for approximately 1.5 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool.

-

Dissolve the reaction mixture in 1N NaOH solution.

-

Separate the catalyst by centrifugation.

-

Neutralize the filtrate with 1N HCl until precipitation of the fluorescein dye is observed.[6]

-

Purify the precipitated fluorescein by recrystallization from methanol.[6]

References

- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. Fluorescein Isothiocyanate (FITC) - conjugated Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescein - Wikipedia [en.wikipedia.org]

- 6. Fluorescein synthesis - chemicalbook [chemicalbook.com]

- 7. kgs.uky.edu [kgs.uky.edu]

- 8. acibademhealthpoint.com [acibademhealthpoint.com]

- 9. drmr.com [drmr.com]

- 10. Use of fluorescein as a ground water tracer in brackish water aquifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. ijcmr.com [ijcmr.com]

- 13. Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Corneal Abrasion Workup: Approach Considerations, Slit Lamp Examination, Histologic Findings [emedicine.medscape.com]

- 16. usbio.net [usbio.net]

- 17. timothyspringer.org [timothyspringer.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. eyesoneyecare.com [eyesoneyecare.com]

- 20. northindianaretina.com [northindianaretina.com]

- 21. Foundation Volume 2, Chapter 113D. The Role of Fluorescein Angiography in Diabetic Retinopathy [oculist.net]

- 22. Ultrawidefield Fluorescein Angiography in the Diagnosis of Diabetic Retinopathy | Retinal Physician [retinalphysician.com]

- 23. nursing.arizona.edu [nursing.arizona.edu]

- 24. Fluorescein Performance Data | Technical Note 179 [denovix.com]

- 25. dyetracing.com [dyetracing.com]

- 26. researchgate.net [researchgate.net]

- 27. iscientific.org [iscientific.org]

Unveiling the Chameleon: A Technical Guide to Sodium Fluorescein's Spectral Properties in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of sodium fluorescein (B123965), a widely utilized fluorescent probe, across a spectrum of solvents. Understanding how the solvent environment modulates the absorption and emission characteristics of this fluorophore is critical for its effective application in diverse fields, from cellular imaging to drug delivery. This document provides a comprehensive overview of its solvatochromic behavior, supported by quantitative data, detailed experimental protocols, and a logical visualization of the underlying principles.

The Influence of the Solvent Environment on Spectral Behavior

Sodium fluorescein's photophysical properties are exquisitely sensitive to its immediate surroundings. The phenomenon of solvatochromism, where the color of a solution changes with the solvent, is pronounced with this dye. The shifts in absorption and emission spectra are primarily governed by the solvent's polarity and its ability to engage in hydrogen bonding.

In polar, protic solvents like water and alcohols, the dianionic form of fluorescein is stabilized through hydrogen bonds, leading to distinct spectral characteristics. Conversely, in aprotic or nonpolar solvents, fluorescein can exist in a neutral, lactonic form, which is typically non-fluorescent. The interplay between these forms and the differential solvation of the ground and excited states result in significant shifts in the absorption and emission maxima. Generally, increasing solvent polarity leads to a bathochromic (red) shift in the emission spectrum.

Quantitative Spectral Data of this compound

The following table summarizes the key spectral properties of this compound in a range of solvents. These parameters are crucial for predicting the dye's performance in specific experimental setups.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |

| Water (pH 9) | 490 | 514 | 87,800 | 0.93 |

| Ethanol | 482.5 | 510 | 92,300 | 0.79[1] |

| Basic Ethanol | 500.2 | - | 92,300[2] | 0.97[2] |

| Methanol | - | - | - | - |

| 2,2,2-Trifluoroethanol | 484[1] | 508[1] | - | 1.00[1] |

| Dimethyl Sulfoxide (DMSO) | 520[1] | 543[1] | - | 0.60[1] |

| 0.1 M NaOH | - | - | - | 0.925[3] |

Note: The spectral properties of fluorescein, particularly its molar absorptivity and quantum yield, can be highly dependent on pH and the specific ionic form of the dye present in the solution.

Experimental Protocols

Accurate determination of the spectral properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar absorptivity of this compound.

Materials:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound stock solution of known concentration

-

Solvent of interest

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.

-

Blank Measurement: Fill a clean quartz cuvette with the solvent of interest. Place it in the reference and sample holders of the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 350-600 nm). This corrects for the absorbance of the solvent and the cuvette.

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the solvent of interest using volumetric flasks. The concentrations should be chosen to yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).

-

Sample Measurement: Rinse a quartz cuvette with a small amount of the most dilute sample solution, then fill the cuvette and place it in the sample holder of the spectrophotometer. Record the absorption spectrum. Repeat this for all prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

To determine the molar absorptivity (ε), plot a graph of absorbance at λ_abs versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar absorptivity.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound.

Materials:

-

Spectrofluorometer with an excitation and an emission monochromator

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

This compound solution (prepared as in the absorption protocol)

-

Solvent of interest

Procedure:

-

Instrument Preparation: Power on the spectrofluorometer and its light source (e.g., Xenon arc lamp) and allow it to stabilize.

-

Solvent Blank: Fill a fluorescence cuvette with the solvent of interest and place it in the sample holder. Scan the emission spectrum while exciting at the λ_abs of fluorescein in that solvent. This will identify any background fluorescence from the solvent.

-

Sample Measurement: Use a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Place the cuvette in the sample holder.

-

Spectrum Acquisition: Set the excitation monochromator to the λ_abs of the sample. Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λ_abs + 10 nm to 700 nm).

-

Data Correction: If available, apply instrument-specific correction factors for the lamp intensity and detector response to obtain a corrected emission spectrum.

Relative Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is often determined relative to a well-characterized standard. Fluorescein in 0.1 M NaOH (Φ_F = 0.925) is a common standard.

Materials:

-

Spectrofluorometer

-

UV-Visible spectrophotometer

-

Standard solution (e.g., fluorescein in 0.1 M NaOH) of known quantum yield

-

Sample solution (this compound in the solvent of interest)

-

Refractometer (optional, if solvents differ)

Procedure:

-

Absorbance Measurement: Measure the absorbance of both the standard and the sample solutions at the same excitation wavelength. The absorbance values should be kept below 0.1.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the standard (A_std) and the sample (A_smp).

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_F,smp) can be calculated using the following equation:

Φ_F,smp = Φ_F,std * (I_smp / I_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)

Where:

-

Φ_F is the quantum yield

-

I is the integrated fluorescence intensity

-

Abs is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent (this term is necessary if the solvents of the sample and standard are different)

-

Logical Relationships in Solvatochromism

The following diagram illustrates the key factors influencing the spectral properties of this compound in different solvents.

Caption: Factors influencing fluorescein's spectral properties.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of Sodium Fluorescein

This guide provides a comprehensive overview of the fluorescence quantum yield of sodium fluorescein (B123965), a widely used fluorophore in research and drug development. It covers the fundamental principles, factors influencing its fluorescence, quantitative data, and detailed experimental protocols for its measurement.

Core Principles of Fluorescence Quantum Yield

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon, transitions to an excited electronic state and then emits a photon as it returns to its ground state. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]

The value of Φf ranges from 0 to 1, where a value closer to 1 indicates a higher efficiency of fluorescence.[3] The quantum yield is determined by the relative rates of the radiative decay process (fluorescence emission) and non-radiative decay processes. Non-radiative pathways include internal conversion, intersystem crossing, and quenching, which all compete with fluorescence and reduce the quantum yield.

The following diagram illustrates the key photophysical processes involved in fluorescence, as described by a Jablonski diagram.

Caption: Jablonski diagram illustrating electronic transitions.

Factors Influencing the Fluorescence Quantum Yield of Sodium Fluorescein

The fluorescence quantum yield of this compound is highly sensitive to its chemical and physical environment. Understanding these factors is crucial for accurate and reproducible fluorescence measurements.

-

pH: The fluorescence of fluorescein is strongly pH-dependent. The dianionic form, which predominates at high pH, exhibits the highest fluorescence quantum yield. As the pH decreases, protonation leads to the formation of monoanionic, neutral, and cationic species, which have significantly lower quantum yields.[4][5]

-

Solvent: The polarity and viscosity of the solvent can affect the quantum yield. In protic solvents, hydrogen bonding can influence the excited state's stability and, consequently, the quantum yield.

-

Concentration: At high concentrations, the fluorescence quantum yield can decrease due to self-quenching and inner filter effects, where emitted fluorescence is reabsorbed by other fluorophore molecules.[6]

-

Temperature: Temperature can influence the rates of non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to increased collisional quenching and other non-radiative deactivation pathways.[7][8]

Quantitative Data for this compound's Fluorescence Quantum Yield